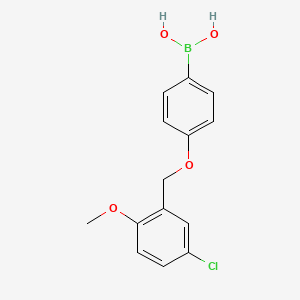
(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both boronic acid and chloromethoxybenzyl groups in its structure makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 5-chloro-2-methoxybenzyl alcohol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for facilitating nucleophilic substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl or styrene product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a chloromethoxybenzyl group, used in various organic transformations.
2-Methoxyphenylboronic Acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness
(4-((5-Chloro-2-methoxybenzyl)oxy)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chloromethoxybenzyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. Its structure also provides additional sites for functionalization, making it a valuable reagent in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
1313760-67-6 |
|---|---|
Formule moléculaire |
C14H14BClO4 |
Poids moléculaire |
292.52 g/mol |
Nom IUPAC |
[4-[(5-chloro-2-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BClO4/c1-19-14-7-4-12(16)8-10(14)9-20-13-5-2-11(3-6-13)15(17)18/h2-8,17-18H,9H2,1H3 |
Clé InChI |
QGYYUBBPFXZVDU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCC2=C(C=CC(=C2)Cl)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


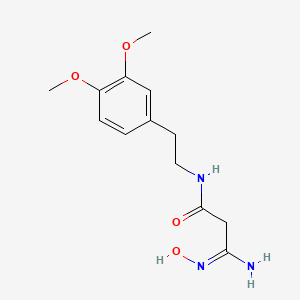
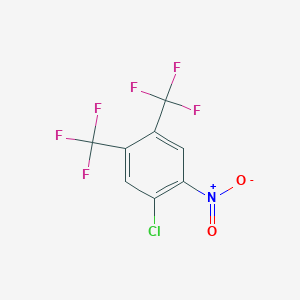
![4-Hydroxy-8-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14120541.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)

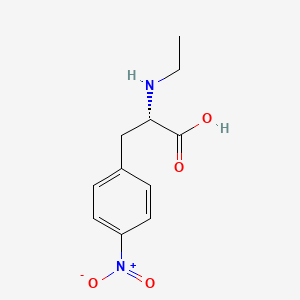
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
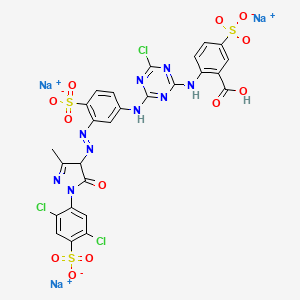

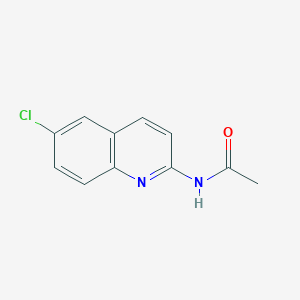
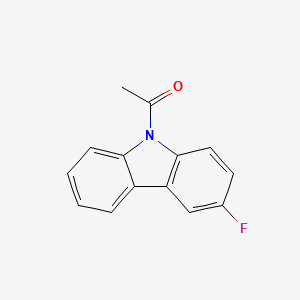
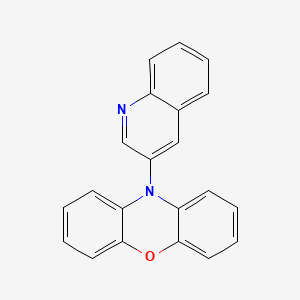
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)
